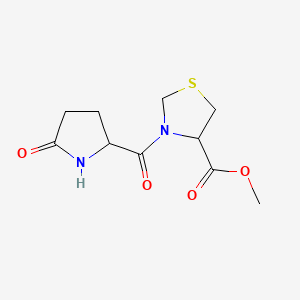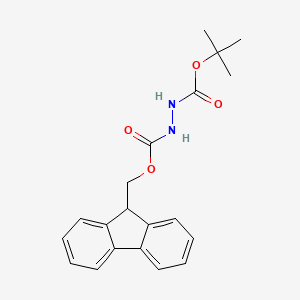
1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate est un composé chimique avec la formule moléculaire C20H22N2O4 et un poids moléculaire de 354,40 g/mol . Ce composé est caractérisé par sa structure unique, qui comprend un groupe fluorényle et un groupe tert-butyle liés à un fragment hydrazine dicarboxylate. Il est principalement utilisé en synthèse organique et dans des applications de recherche.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate implique généralement la réaction du fluorénylméthanol avec le tert-butyl hydrazine-1,2-dicarboxylate dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit désiré .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous forme solide .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Le composé peut participer à des réactions de substitution où un ou plusieurs atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions de ces réactions impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour assurer des vitesses de réaction et des rendements optimaux .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
Le 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate a plusieurs applications de recherche scientifique, notamment:
Biologie: Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate comprennent:
- 1-tert-Butyl N-[(9H-Fluorène-9-ylméthoxy)carbonyl]-L-aspartate
- (9H-Fluorène-9-yl)méthyl ((S)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)éthyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate
Unicité
L'unicité du 1-((9H-fluorène-9-yl)méthyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate réside dans ses caractéristiques structurelles spécifiques, telles que la combinaison d'un groupe fluorényle et d'un groupe tert-butyle liés à un fragment hydrazine dicarboxylate. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
tert-butyl N-(9H-fluoren-9-ylmethoxycarbonylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-20(2,3)26-19(24)22-21-18(23)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZIFHUAPQCMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)
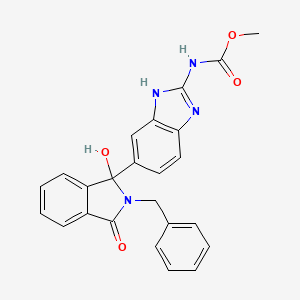
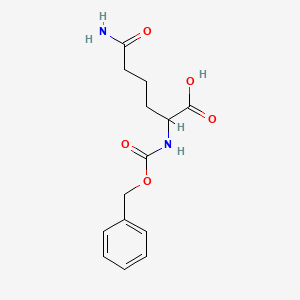
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)
![(4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12293708.png)


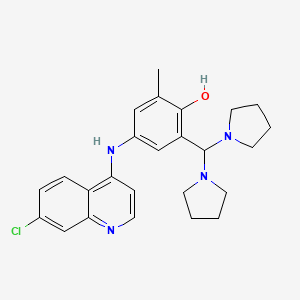
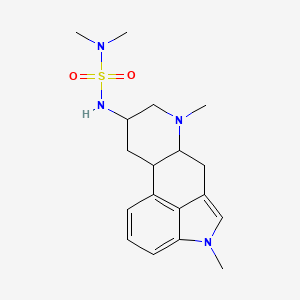
![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)
![(9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl)methyl acetate](/img/structure/B12293747.png)
